molecular formula C12H12N2 B13920017 (E)-1-Methyl-5-styryl-1H-pyrazole

(E)-1-Methyl-5-styryl-1H-pyrazole

Katalognummer: B13920017
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: AKWFQHRZPGKCGH-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-[(1E)-2-phenylethenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a phenylethenyl group at the 5-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-Methyl-5-[(1E)-2-phenylethenyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with styrene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product through a cyclization mechanism. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-5-[(1E)-2-phenylethenyl]-1H-pyrazole undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylethenyl group.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or nitro compounds.

    Cycloaddition: The pyrazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-[(1E)-2-phenylethenyl]-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Methyl-5-[(1E)-2-phenylethenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-5-[(1E)-2-phenylethenyl]-1H-pyrazole can be compared with other similar compounds, such as:

    1-Methyl-3-phenylpyrazole: This compound lacks the ethenyl group, resulting in different chemical reactivity and biological activity.

    5-Phenyl-1H-pyrazole: The absence of the methyl group at the 1-position alters its physical and chemical properties.

    1-Methyl-5-(2-phenylethyl)-1H-pyrazole:

Eigenschaften

Molekularformel

C12H12N2

Molekulargewicht

184.24 g/mol

IUPAC-Name

1-methyl-5-[(E)-2-phenylethenyl]pyrazole

InChI

InChI=1S/C12H12N2/c1-14-12(9-10-13-14)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+

InChI-Schlüssel

AKWFQHRZPGKCGH-BQYQJAHWSA-N

Isomerische SMILES

CN1C(=CC=N1)/C=C/C2=CC=CC=C2

Kanonische SMILES

CN1C(=CC=N1)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.